6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the tetrahydroisoquinoline scaffold.
Mechanism of Action
Target of Action
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products 1-methyl-1,2,3,4-tetrahydroisoquinoline, a similar compound, has been reported to inhibit monoamine oxidase a/b (mao a/b) .
Mode of Action
It’s known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the concentrations of endogenous tetrahydroisoquinolines can be influenced by various factors, including the brain region analyzed, the duration of intake, and even associated dietary constituents .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, resulting in increased levels of these neurotransmitters in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance dopaminergic activity by inhibiting the reuptake of dopamine and increasing its release . This leads to an overall increase in dopaminergic signaling, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . In non-neuronal cells, this compound has been observed to modulate the activity of various enzymes involved in cellular metabolism, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound can bind to dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in altered gene expression patterns, particularly those related to neurotransmitter synthesis, release, and reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with a gradual decline in activity as the compound is metabolized . In in vivo studies, long-term administration of this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance dopaminergic activity and improve cognitive function . At higher doses, this compound can induce neurotoxicity, leading to adverse effects such as oxidative stress and neuronal damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes involved in neurotransmitter synthesis and degradation . The presence of this compound can also affect metabolic flux and alter the levels of key metabolites in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by organic cation transporters and can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its activity and the nature of its interactions with biomolecules .
Preparation Methods
The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in the production of the compound.
Chemical Reactions Analysis
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industry: It is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
Comparison with Similar Compounds
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its pharmacokinetic properties and target specificity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of fluorine, leading to different electronic and steric effects.
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPPQVJTQBKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467818 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269402-42-8 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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